Ethyl 4-chloro-3-hydroxybutanoate
Overview
Description
Ethyl 4-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the pharmaceutical industry. It is particularly significant in the synthesis of atorvastatin, a cholesterol-lowering drug. This compound is also utilized in the production of other pharmacologically important substances, such as 4-amino-3-hydroxybutyric acid .
Mechanism of Action
Target of Action
Mode of Action
The compound is biosynthesized by a recombinant Escherichia coli harboring the carbonyl reductase and glucose dehydrogenase . The carbonyl reductase enzyme from the recombinant E. coli displays high reductase activity and excellent stereoselectivity for the reduction of ethyl 4-chloro-3-oxobutanoate (COBE) into ethyl (S)-4-chloro-3-hydroxybutanoate .
Biochemical Pathways
The biosynthesis of (S)-CHBE involves the asymmetric reduction of COBE . This process is catalyzed by carbonyl reductase enzymes, which often require cofactors such as NADH or NADPH as an electron donor . To avoid using these expensive cofactors, an efficient and cost-effective cofactor regeneration system is established, such as an enzyme-coupled system or substrate-coupled system .
Result of Action
Action Environment
The biocatalytic process for the synthesis of (S)-CHBE is optimized in an aqueous-organic solvent system . Factors such as reaction temperature, reaction pH, cosubstrate, NAD+, and cell dosage can influence the compound’s action, efficacy, and stability . For instance, the optimum reaction temperature and pH for the biotransformation of 100 mM COBE in this biphasic system were found to be 30 °C and 7.0, respectively .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-3-hydroxybutanoate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes involved is alcohol dehydrogenase, which catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to this compound. This reaction is crucial for the production of enantiomerically pure compounds used in pharmaceuticals .
Additionally, this compound interacts with NADH-dependent reductases, which facilitate its conversion in various biosynthetic pathways. These interactions are characterized by high stereoselectivity and efficiency, making the compound an essential intermediate in the synthesis of chiral drugs .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in lipid metabolism, thereby impacting cholesterol synthesis and regulation. This compound also modulates cell signaling pathways related to oxidative stress and inflammation, which are critical in the development of cardiovascular diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for alcohol dehydrogenase, facilitating the reduction of carbonyl groups to hydroxyl groups. This enzymatic activity is essential for the synthesis of chiral intermediates used in drug production. Furthermore, this compound can inhibit certain enzymes involved in cholesterol biosynthesis, thereby reducing cholesterol levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its biochemical activity for extended periods, making it suitable for use in various experimental setups. Its stability can be influenced by factors such as light exposure and the presence of oxidizing agents .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to effectively reduce cholesterol levels without causing significant adverse effects. At higher doses, it may exhibit toxicity, leading to liver damage and other adverse outcomes. Studies have identified a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as alcohol dehydrogenase and NADH-dependent reductases, facilitating its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the efficient synthesis of chiral intermediates. Additionally, this compound can influence the levels of various metabolites, thereby impacting overall metabolic homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This process often involves the use of biocatalysts such as carbonyl reductase and glucose dehydrogenase. The reaction typically occurs in an aqueous-organic solvent system, with optimized conditions to achieve high yield and enantiomeric excess .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of recombinant Escherichia coli strains that express the necessary enzymes for the reduction process. The biocatalytic process is scaled up in fermentors, where conditions such as enzyme activity and cell biomass are carefully controlled to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-hydroxybutanoate primarily undergoes reduction reactions. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to this compound is a key reaction, often catalyzed by enzymes such as carbonyl reductase .
Common Reagents and Conditions: The reduction process typically involves the use of NADPH as a cofactor, with glucose serving as a hydrogen donor. The reaction conditions include a pH-buffered aqueous-organic solvent system, with temperatures maintained between 28 to 33°C .
Major Products: The primary product of these reactions is this compound itself, which is obtained with high yield and enantiomeric excess .
Scientific Research Applications
Ethyl 4-chloro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is used in studies involving enzyme catalysis and biocatalytic processes.
Medicine: It is a crucial intermediate in the production of atorvastatin and other cholesterol-lowering drugs.
Industry: The compound’s high enantiomeric purity makes it valuable in the large-scale production of pharmaceuticals
Comparison with Similar Compounds
- Ethyl 4-chloro-3-oxobutanoate
- Ethyl 4-chloroacetoacetate
- 4-amino-3-hydroxybutyric acid
Comparison: Ethyl 4-chloro-3-hydroxybutanoate is unique due to its high enantiomeric purity and its specific use as an intermediate in the synthesis of atorvastatin. Compared to similar compounds, it offers superior stereoselectivity and yield in biocatalytic processes .
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402594 | |
Record name | ethyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-69-4 | |
Record name | Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10488-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-3-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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